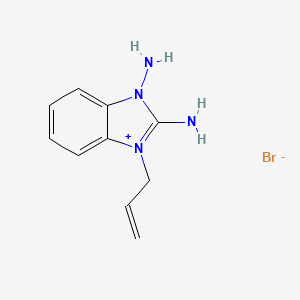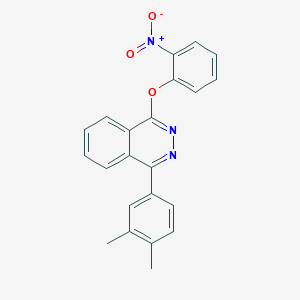
N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide, also known as DMMDA, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been widely studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mécanisme D'action
N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide acts as a partial agonist at the 5-HT2A receptor, which means it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin signaling, which can lead to changes in brain function and behavior. N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects, including changes in brain activity, alterations in perception and mood, and changes in motor function. In animal studies, N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide has been found to increase locomotor activity and induce head-twitch behavior, which is a common indicator of 5-HT2A receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of receptor activation on brain function and behavior. However, one limitation of using N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide is its partial agonist activity, which may make it difficult to interpret the results of experiments that involve receptor activation.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research is the development of more potent and selective 5-HT2A receptor agonists, which may be useful for studying the role of this receptor in brain function and behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide, particularly in relation to its affinity for other receptors such as the dopamine D2 receptor and the sigma-1 receptor.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 2,3-dimethylphenylmagnesium bromide with 2-methyl-1-piperidinone. This reaction yields N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide as a white solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,3-dimethylphenyl)-2-methyl-1-piperidinecarboxamide has been used as a research tool to study the effects of 5-HT2A receptor activation on brain function and behavior.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-9-14(13(11)3)16-15(18)17-10-5-4-8-12(17)2/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCASXHCOUIDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)